Array ( [bid] => 10991946 ) Buy N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide

Catalog No.
S11394514
CAS No.
M.F
C23H24N4O4
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5...

Product Name

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H24N4O4/c1-30-20-10-15-9-19(27-18(15)11-21(20)31-2)23(29)26-13-22(28)24-8-7-14-12-25-17-6-4-3-5-16(14)17/h3-6,9-12,25,27H,7-8,13H2,1-2H3,(H,24,28)(H,26,29)

InChI Key

ATANOTOMUGNDCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43)OC

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family, characterized by its unique structural features. It includes two indole moieties, which are fused aromatic heterocycles containing nitrogen. The compound's structure comprises a carboxamide group, methoxy substituents, and an aminoethyl side chain, contributing to its potential biological activity and chemical reactivity.

Typical of indole derivatives, including:

  • Amidation: The carboxamide group can participate in nucleophilic acyl substitution reactions.
  • Methylation: The methoxy groups may be involved in electrophilic aromatic substitution.
  • Reduction: The ketone functionality can be reduced to alcohols under suitable conditions.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

Indole derivatives are known for their diverse biological activities, including:

  • Antitumor Activity: Compounds similar to N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects: Some indole derivatives exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties: Indoles have been reported to possess antimicrobial activities against a range of pathogens.

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide can be achieved through several methods:

  • Buchwald-Hartwig Coupling: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
  • One-Pot Reactions: Recent advancements have favored one-pot synthesis techniques that minimize isolation steps and improve yield. For instance, the condensation of indole derivatives with appropriate acylating agents under basic conditions can yield the target compound efficiently .
  • Functional Group Transformations: Starting from simpler indole derivatives, functional group transformations such as alkylation or acylation can be employed to construct the desired structure.

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer or neurological disorders.
  • Research Tools: It may also be used as a chemical probe in biochemical studies to elucidate pathways involving indole derivatives.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Preliminary research suggests that it may interact with:

  • Serotonin Receptors: Given the structural similarity to serotonin, it may act as a modulator or antagonist at these receptors.
  • Enzymatic Targets: Interaction with enzymes involved in metabolic pathways could also be significant, influencing drug metabolism and efficacy.

Several compounds share structural similarities with N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-Indole-3-carboxylic acidContains a carboxylic acid functional groupKnown for its role in tryptophan metabolism
5-MethoxyindoleSubstituted at position 5 with a methoxy groupExhibits neuroprotective effects
6-BromoindoleHalogenated at position 6Shows enhanced reactivity in electrophilic substitutions

The uniqueness of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide lies in its dual indole structure combined with specific functional groups that enhance its pharmacological profile compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

420.17975526 g/mol

Monoisotopic Mass

420.17975526 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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